Precise Lipophilicity Control: Comparing LogP Values for CNS Drug Design
4-Azaspiro[2.5]octane exhibits a calculated LogP of 1.62, which is a crucial parameter for balancing membrane permeability and aqueous solubility, particularly in Central Nervous System (CNS) drug discovery. This value is distinct from its smaller analog, 4-Azaspiro[2.4]heptane (LogP ~1.4 predicted), and the oxa-analog, 7-Oxa-4-azaspiro[2.5]octane (LogP 0.47) [REFS-1, REFS-2, REFS-3]. The difference of approximately 1.15 LogP units between the parent amine and the oxa-analog represents a significant shift in hydrophobicity that directly affects drug-likeness parameters such as volume of distribution and blood-brain barrier penetration. Selecting 4-Azaspiro[2.5]octane provides a moderate lipophilicity starting point, offering a favorable balance for CNS candidates without the high polarity of oxa-analogs or the lower molecular weight of [2.4] systems.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 1.62 (cLogP) |
| Comparator Or Baseline | 4-Azaspiro[2.4]heptane (~1.4 predicted); 7-Oxa-4-azaspiro[2.5]octane (0.47) |
| Quantified Difference | Target is ~0.22 more lipophilic than [2.4]heptane and 1.15 units more lipophilic than 7-oxa analog |
| Conditions | Computational prediction (XLogP3/ALOGPS) |
Why This Matters
Quantified LogP differences allow medicinal chemists to precisely tune lipophilicity within a lead series, which is critical for optimizing ADME properties and avoiding high LogP-associated toxicity risks.
- [1] ChemSrc. 4-Azaspiro[2.4]heptane. CAS 95442-76-5. https://m.chemsrc.com (accessed 2026-04-21). View Source
- [2] Molbase. 7-Oxa-4-azaspiro[2.5]octane. CAS 218595-22-3. http://qiye.molbase.cn (accessed 2026-04-21). View Source
